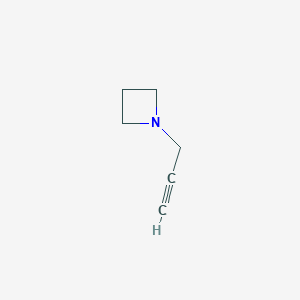

1-(2-Propyn-1-yl)azetidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H9N |

|---|---|

Molecular Weight |

95.14 g/mol |

IUPAC Name |

1-prop-2-ynylazetidine |

InChI |

InChI=1S/C6H9N/c1-2-4-7-5-3-6-7/h1H,3-6H2 |

InChI Key |

FJPKPVUHDMFVCV-UHFFFAOYSA-N |

Canonical SMILES |

C#CCN1CCC1 |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 1 2 Propyn 1 Yl Azetidine and Analogs

Reactions Involving the Terminal Alkyne Moiety

The terminal alkyne of 1-(2-propyn-1-yl)azetidine is a versatile functional group that participates in a variety of addition and coupling reactions. Its reactivity is central to the construction of more complex molecular architectures.

Copper-Catalyzed Alkyne Reactions (e.g., Click Chemistry, Cycloadditions)

The terminal alkyne is an ideal substrate for copper-catalyzed reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". sioc-journal.cn This reaction provides a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles. sioc-journal.cn

In the context of azetidine (B1206935) analogs, such as macrocycles containing a 2-propynyl carbamate (B1207046) on the azetidine nitrogen, the CuAAC reaction has been successfully employed. For instance, the reaction of such a macrocycle with a coumarin-based azide (B81097) generates a fluorescently tagged macrocycle, demonstrating the utility of this approach for late-stage functionalization. researchgate.net The reaction proceeds rapidly and with high yields, highlighting its reliability. researchgate.net The general transformation involves the coupling of the terminal alkyne of the azetidine derivative with an organic azide in the presence of a Cu(I) catalyst, which can be generated in situ from Cu(II) salts. researchgate.netresearchgate.net

Beyond CuAAC, copper catalysis can also be used to construct the azetidine ring itself from alkynes. nih.gov Photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes has been reported as a method to produce azetidines, underlining the versatile role of copper in the chemistry of both alkynes and azetidines. nih.gov

Table 1: Examples of Copper-Catalyzed Reactions on Alkyne-Functionalized Azetidine Analogs

| Azetidine Analog | Reagent | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Macrocycle with N-(2-propynyl)carbamoyl azetidine | Coumarin-based azide | Cu(I) | Fluorescently conjugated macrocycle | researchgate.net |

[3+2] Cycloaddition Reactions (e.g., with Azetidine Nitrones and Alkynoates)

The terminal alkyne of this compound can act as a dipolarophile in [3+2] cycloaddition reactions with various 1,3-dipoles, such as nitrones. These reactions are a powerful tool for the synthesis of five-membered heterocyclic rings.

Research has shown that four-membered cyclic nitrones, derived from azetidines, react with alkynoates like dimethyl acetylenedicarboxylate (B1228247) and methyl propynoate (B1239298). researchgate.net The reaction with methyl propynoate, an ester analog of the propargyl group, yielded a mixture of regioisomeric cycloadducts (isoxazolines). researchgate.net Specifically, the reaction of an azetidine nitrone with methyl propynoate resulted in a 1:4 mixture of the 4'- and 5'-substituted isoxazoline (B3343090) derivatives. researchgate.net

Theoretical studies on the [3+2] cycloaddition between nitrones and 2-propynamide predict that the reaction proceeds through stereo- and regioisomeric pathways, with the global electronic flux occurring from the nucleophilic nitrone to the electrophilic alkyne. mdpi.com These cycloadditions are often reversible, which can allow for thermodynamic control over the diastereoselectivity of the products. mdpi.com The Huisgen 1,3-dipolar cycloaddition between azides and alkynes is the most common example of this reaction class, forming the basis for the "click chemistry" discussed previously. sioc-journal.cn

Functionalization through Transition Metal Catalysis (e.g., Hydrometalation, Carbometalation)

The terminal alkyne is amenable to a wide range of functionalizations catalyzed by transition metals other than copper. acs.org While specific examples of hydrometalation or carbometalation on this compound are not extensively documented, the known reactivity of terminal alkynes allows for strong inferences. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds at the alkyne position.

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, would allow for the direct attachment of aryl or vinyl groups to the alkyne. Furthermore, the terminal alkyne can undergo hydroamination or hydroaminoalkylation, which involves the addition of an amine across the triple bond, providing a route to functionalized enamines or amines. acs.org

In analogous systems, such as 3-alkylidene-1,2-diazetidines, the exocyclic double bond (an alkene analog) can be functionalized in a stereocontrolled manner using palladium-catalyzed Heck reactions. nih.gov This suggests that the propargyl group on the azetidine nitrogen could similarly be elaborated using a variety of established transition-metal-catalyzed methods for alkyne functionalization. nih.govmdpi.com

Oxidation Reactions of the Alkyne Unit

The alkyne moiety can undergo various oxidation reactions. Based on studies of analogous compounds like propargyl alcohol (2-propyn-1-ol), the alkyne can be oxidized to the corresponding α,β-unsaturated aldehyde, 2-propyn-1-al. nih.gov This oxidation can be catalyzed by enzymes such as liver catalase. nih.gov

More vigorous oxidation of terminal alkynes typically leads to the formation of carboxylic acids. mdpi.com Therefore, oxidation of this compound would be expected to yield azetidin-1-ylacetic acid under appropriate conditions. Another common reaction is oxidative coupling, such as the Glaser or Eglinton coupling, which would dimerize the molecule through the terminal alkyne, yielding a 1,6-di(azetidin-1-yl)hexa-2,4-diyne derivative.

Reactions Involving the Azetidine Ring System

The azetidine ring is a strained four-membered heterocycle. rsc.org Its ring strain, estimated at approximately 25.4 kcal/mol, is the primary driving force for its reactivity, particularly in ring-opening reactions. rsc.org While more stable and easier to handle than the corresponding three-membered aziridines, the inherent strain can be harnessed for unique synthetic transformations. rsc.orgijarsct.co.in

Strain-Release Ring Opening Reactions

Azetidines can undergo ring-opening reactions when treated with various reagents, a process driven by the release of inherent ring strain. rsc.org These reactions provide a powerful method for converting the compact four-membered ring into more complex, functionalized acyclic structures.

One strategy involves a "build and release" approach, where a photochemically synthesized azetidinol (B8437883) intermediate readily undergoes ring opening upon the addition of electrophiles like electron-deficient ketones or boronic acids. beilstein-journals.org Transition metal catalysis can also promote ring expansion. For example, a copper-catalyzed carbonylation of 2-phenylazetidine (B1581345) with a difluorocarbene precursor leads to a γ-lactam. nih.gov This transformation proceeds via a site-selective cleavage of the more substituted C-N bond, followed by rearrangement and hydrolysis. nih.gov

The N-substituent plays a critical role in the reactivity of the azetidine ring. The propargyl group in this compound can influence the ring's stability and susceptibility to nucleophilic or electrophilic attack. Strain-release reactions can be triggered by various reagents, including chloroformates and anhydrides, which activate the nitrogen and facilitate nucleophilic attack and ring cleavage. nih.govsemanticscholar.org

Table 2: Examples of Strain-Release Reactions on Azetidine Systems

| Azetidine System | Reagent/Catalyst | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 2-Phenylazetidine | Diethyl (bromodifluoromethyl)phosphonate / CuI | Skeletal Expansion / Carbonylation | γ-Lactam | nih.gov |

| Photogenerated 3-Phenylazetidinols | Electron-deficient ketones or boronic acids | Ring Opening | Aminodioxolanes or 3-amino-1,2-diols | beilstein-journals.org |

Nucleophilic Ring Opening

The azetidine ring itself is relatively stable and generally requires activation to undergo nucleophilic ring-opening. magtech.com.cn A common strategy to achieve this is through the formation of an azetidinium ion by quaternization of the nitrogen atom. For N-propargylazetidine, this can be achieved by reaction with an alkylating agent, forming a quaternary ammonium (B1175870) salt. This electrophilic activation renders the α-carbons of the ring susceptible to attack by nucleophiles.

The regioselectivity of the ring-opening is influenced by both electronic and steric factors. magtech.com.cnuwo.ca In the case of azetidinium ions derived from 2-substituted azetidines, nucleophilic attack generally occurs at the less substituted α-carbon (C4). uwo.ca For an N-propargylazetidinium ion without substituents on the ring, the two α-carbons (C2 and C4) are chemically equivalent. However, substitution on the azetidine ring can direct the regioselectivity of the nucleophilic attack. nih.gov

A variety of nucleophiles, including halides, amines, and oxygen-based nucleophiles, can be employed in these ring-opening reactions, leading to the formation of functionalized γ-aminopropyl derivatives. nih.govresearchgate.net For instance, the ring-opening of azetidinium salts with halide ions provides a route to γ-haloamines. acs.org

Table 1: Examples of Nucleophilic Ring Opening of Activated Azetidines

| Azetidine Derivative | Activating Agent | Nucleophile | Product | Reference |

| N-Tosyl-2-arylazetidine | ZnI₂ | I⁻ | γ-Iodo-N-tosyl-γ-arylamine | acs.org |

| 2-Arylazetidinium Salt | - | Bu₄NX (X=Cl, Br, I) | γ-Halo-N-alkyl-γ-arylamine | researchgate.net |

| N-Alkylazetidinium Salt | - | Benzylamine | N,N'-Dialkyl-1,3-diaminopropane | uwo.ca |

This table presents representative examples of nucleophilic ring-opening reactions of activated azetidine derivatives. The specific reactivity of this compound would be expected to follow similar principles upon activation.

Electrophilic Activation and Ring Opening

Electrophilic activation of the azetidine ring can also lead to ring-opening reactions. Lewis acids can coordinate to the nitrogen atom, increasing the electrophilicity of the ring carbons. magtech.com.cn This facilitates attack by even weak nucleophiles.

Furthermore, the propargyl group itself in this compound can be activated by electrophiles. For instance, in the presence of a Lewis acid, the alkyne moiety can be attacked by a nucleophile, which could potentially be followed by rearrangement or ring-opening of the azetidine ring, although such a specific cascade for this compound is not widely documented. The electrophilic activation of alkynes is a well-established process in organic synthesis. rsc.orgchemrxiv.org

Functionalization at Ring Carbons

C-H Bond Functionalization

Direct functionalization of C-H bonds is a powerful tool in organic synthesis for its atom economy. ecnu.edu.cn In the context of this compound, the C-H bonds on the azetidine ring, particularly those α to the nitrogen atom (at C2 and C4), are potential sites for functionalization. The nitrogen atom can act as a directing group in metal-catalyzed C-H activation processes. nih.govmdpi.com

Photoredox catalysis has also emerged as a mild method for the functionalization of C-H bonds adjacent to tertiary amines. nih.gov This approach could potentially be applied to this compound to introduce various functional groups at the α-positions.

α-Lithiation and Electrophile Trapping

The deprotonation of C-H bonds α to the nitrogen atom in N-substituted azetidines using a strong base, such as an organolithium reagent, generates a configurationally stable or labile α-aminoorganolithium species. mdpi.com This intermediate can then be trapped with various electrophiles to introduce substituents at the C2 position. The N-substituent plays a critical role in directing the lithiation and influencing the stability of the resulting organolithium species. While N-Boc groups are commonly used to facilitate α-lithiation, N-alkyl groups can also be employed. mdpi.comnih.gov

For this compound, α-lithiation would provide a powerful method for introducing a wide range of functional groups at the C2 position. The resulting lithiated species could be reacted with aldehydes, ketones, alkyl halides, and other electrophiles.

Table 2: Examples of α-Lithiation and Electrophile Trapping of N-Substituted Azetidines

| N-Substituted Azetidine | Base | Electrophile | Product | Reference |

| N-Boc-azetidine | s-BuLi | B(OR)₃ | N-Boc-2-borylazetidine | nih.gov |

| N-Alkyl-2-oxazolinylazetidine | n-BuLi | D₂O | N-Alkyl-2-deutero-2-oxazolinylazetidine | mdpi.com |

| N-Thiopivaloylazetidin-3-ol | s-BuLi | PhCHO | trans-2-(hydroxy(phenyl)methyl)-N-thiopivaloylazetidin-3-ol | rsc.org |

This table showcases the versatility of the α-lithiation/electrophile trapping strategy on various N-substituted azetidines, a methodology applicable to this compound.

Stereoselective Derivatization of Azetidine Carbons

The development of stereoselective methods for the functionalization of the azetidine ring is crucial for the synthesis of chiral, non-racemic compounds. Asymmetric derivatization can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries on the azetidine ring, or the stereospecific functionalization of chiral azetidine precursors. rsc.orgnih.gov

For instance, the α-lithiation of chiral N-substituted azetidines can proceed with high diastereoselectivity, allowing for the synthesis of enantioenriched 2-substituted azetidines. mdpi.com The stereochemical outcome is often dependent on the nature of the N-substituent, the base, and the electrophile.

Dearomatization Reactions Leading to Azetidine Scaffolds

Dearomatization reactions provide a powerful entry to saturated and partially saturated heterocyclic scaffolds from readily available aromatic precursors. researchgate.netmagtech.com.cn Photochemical reactions, such as the aza Paternò-Büchi reaction, have been utilized to construct azetidine rings through the [2+2] cycloaddition of an imine and an alkene. nih.gov Intramolecular versions of this reaction have been developed to synthesize bicyclic azetidines. mdpi.com It is conceivable that a precursor containing both a suitable aromatic moiety and a propargylamino group could be designed to undergo a dearomatization-cyclization cascade to afford a this compound derivative.

Anion-binding catalysis has also been employed in the enantioselective dearomatization of N-heteroarenes to produce chiral heterocyclic products. nih.gov Such strategies could potentially be adapted for the synthesis of functionalized azetidines bearing an N-propargyl group.

Cascade and Multicomponent Reaction Sequences in the Chemistry of this compound and its Analogs

The unique structural features of this compound, namely the strained four-membered ring and the reactive terminal alkyne, make it a versatile building block for the synthesis of complex nitrogen-containing polycyclic and heterocyclic systems through cascade and multicomponent reactions. These reactions offer an efficient pathway to molecular complexity from simple precursors in a single operation, adhering to the principles of atom and step economy.

Synthesis of Polycyclic Azetidine Derivatives

Cascade reactions involving this compound or its analogs enable the construction of fused, spirocyclic, and bridged polycyclic systems incorporating the azetidine moiety. These transformations often proceed through a sequence of intramolecular events, triggered by an initial intermolecular reaction.

A notable example is the photo-induced copper-catalyzed radical [3+1] cascade cyclization of aliphatic tertiary amines with alkynes, which can be applied to the synthesis of highly substituted azetidines. nih.gov In this process, a photogenerated α-aminoalkyl radical, formed from the tertiary amine, adds to the alkyne. The resulting vinyl radical can then undergo a tandem 1,5-hydrogen atom transfer followed by a 4-exo-trig cyclization to furnish the azetidine ring. nih.gov This methodology allows for the formation of azetidine scaffolds with vicinal tertiary-quaternary or even quaternary-quaternary centers. nih.gov While not explicitly detailing this compound, this method is applicable to tertiary amines and alkynes, suggesting a potential pathway for its use in constructing complex azetidine derivatives.

Another strategy involves the use of ynamides, which are structurally related to N-alkynyl azetidines. A general anti-Baldwin radical 4-exo-dig cyclization of ynamides has been developed using a heteroleptic copper complex under visible light irradiation. nih.gov This reaction proceeds with high regioselectivity to form azetidines. nih.gov A key finding from this work was the demonstration of a cascade radical 4-exo-dig/7-endo-trig cyclization, which leads to the formation of bicyclic azetidine derivatives in a single step. nih.gov

Palladium-catalyzed cascade reactions have also been employed to synthesize polycyclic nitrogen heterocycles. nih.gov For instance, a sequence involving alkene carboamination followed by a Diels-Alder reaction can generate three rings, four new bonds, and multiple stereocenters with high diastereoselectivity. nih.gov While the reported examples primarily focus on the formation of five- and six-membered rings, the principles could be adapted to systems involving the azetidine core.

The table below summarizes a representative cascade reaction leading to a bicyclic azetidine derivative.

| Reactant 1 | Reactant 2/Conditions | Product | Yield | Reference |

| Ynamide with pendant alkene | [Cu(bcp)DPEphos]PF₆, (i-Pr)₂NEt, MeCN, rt, 16h, visible light | Bicyclic azetidine | 55% | nih.gov |

One-Pot Transformations

One-pot multicomponent reactions (MCRs) provide a powerful tool for the rapid assembly of complex molecules from three or more starting materials in a single reaction vessel. xjenza.org This approach avoids the isolation of intermediates, thereby saving time, resources, and reducing waste. nih.gov The reactivity of the propargyl group in this compound makes it an excellent candidate for such transformations.

A significant MCR for the synthesis of functionalized azetidines is the copper-catalyzed reaction between sulfonyl azides, terminal alkynes, and carbodiimides. organic-chemistry.org This reaction proceeds under mild, base-free conditions to yield 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives in good yields. organic-chemistry.org The proposed mechanism involves the initial copper-catalyzed cycloaddition of the sulfonyl azide and the alkyne to form a triazole intermediate. This intermediate then extrudes dinitrogen to generate a ketenimine, which undergoes a [2+2] cycloaddition with the carbodiimide (B86325) to form the final azetidine product. acs.org

Another relevant multicomponent approach is the synthesis of novel chitosan-azetidine derivatives using a one-pot reaction of chitosan, an aldehyde (benzaldehyde), and tosylmethyl isocyanide (TOSMIC). nih.gov This reaction demonstrates the integration of an azetidine ring into a biopolymer scaffold via an MCR, highlighting the versatility of this synthetic strategy. nih.gov

Furthermore, a three-component [3+2] cycloaddition followed by subsequent reactions in a one-pot process can lead to complex heterocyclic systems. nih.gov For instance, azomethine ylides, which can be generated from aziridines, react with aromatic isocyanides in the presence of a Lewis acid catalyst to afford azetidine derivatives. rsc.org This [3+1] cycloaddition strategy expands the toolkit for constructing the azetidine core through multicomponent pathways. rsc.org

The following table presents data from a relevant one-pot multicomponent reaction for the synthesis of azetidine derivatives.

| Component 1 | Component 2 | Component 3 | Catalyst | Product | Yield | Reference |

| Sulfonyl azide | Terminal alkyne | Carbodiimide | CuI | 2-(sulfonylimino)-4-(alkylimino)azetidine | Good to excellent | organic-chemistry.org |

| Chitosan | Benzaldehyde | Tosylmethyl isocyanide | BF₃-silica | Chitosan-azetidine derivative | Not specified | nih.gov |

Mechanistic Investigations of 1 2 Propyn 1 Yl Azetidine Transformations

Elucidation of Reaction Pathways

Non-catalytic and mechanistically focused studies on 1-(2-propyn-1-yl)azetidine and related N-propargylamines have delineated several fundamental reaction pathways. These pathways are dictated by the reaction conditions and the nature of the reacting partner, leading to a diverse array of molecular architectures through concerted, stepwise, or radical-mediated processes.

The terminal alkyne of this compound is a competent dienophile and dipolarophile, but its participation in [2+2] cycloadditions, particularly with ketenes, serves as a classic model for probing concerted versus stepwise mechanisms. The reaction between the alkyne and a ketene (B1206846) can theoretically proceed through two distinct pathways:

Concerted [π2s + π2a] Pathway: According to Woodward-Hoffmann rules, a thermal [2+2] cycloaddition is symmetry-forbidden if it proceeds through a supra-supramolecular geometry. However, it can become allowed via a supra-antarafacial approach. This pathway involves a single, four-centered transition state where both new sigma bonds are formed simultaneously. It is characterized by a high degree of stereospecificity.

Stepwise Pathway: This mechanism involves the formation of a discrete intermediate. The nucleophilic character of the alkyne, enhanced by the adjacent nitrogen atom, can facilitate an initial bond formation with the electrophilic carbonyl carbon of the ketene. This leads to a zwitterionic intermediate, which subsequently undergoes ring closure to form the four-membered cyclobutenone ring. The intermediacy of this zwitterion allows for bond rotation, potentially leading to a loss of stereospecificity.

For N-alkynyl systems like this compound, computational and experimental studies suggest that the stepwise pathway is often favored. The polarization of the alkyne and the ability of the nitrogen atom to stabilize a positive charge in the zwitterionic intermediate lower the activation energy for the stepwise process compared to the highly ordered and sterically demanding concerted transition state.

Table 1: Comparison of Concerted vs. Stepwise [2+2] Cycloaddition Characteristics

| Feature | Concerted Mechanism ([π2s + π2a]) | Stepwise Mechanism (via Zwitterion) |

| Transition State | Single, four-centered transition state | Two distinct transition states |

| Intermediate | None | A discrete zwitterionic or diradical intermediate is formed |

| Stereochemistry | Highly stereospecific | Potential for loss of stereospecificity due to bond rotation in the intermediate |

| Governing Theory | Woodward-Hoffmann rules (orbital symmetry) | Hammond's postulate (intermediate stability) |

| Favored by | Photochemical conditions; specific orbital alignment | Polar solvents; substrates with charge-stabilizing groups (e.g., the azetidine (B1206935) nitrogen) |

The propargyl moiety is highly susceptible to radical addition, initiating cascade reactions. In the context of this compound, intramolecular radical cyclization presents a powerful method for constructing novel bicyclic systems. A key pathway is the 4-exo-dig cyclization, although less common than 5-exo or 6-exo cyclizations, it can be accessed under specific conditions.

The mechanism typically begins with the generation of a radical on the azetidine ring, for instance, through hydrogen atom abstraction by a radical initiator. This carbon-centered radical then attacks the internal carbon of the alkyne in a 4-exo-dig fashion. This cyclization is regioselective, adhering to Baldwin's rules, and results in the formation of a highly reactive vinyl radical intermediate as part of a new four-membered ring fused to the azetidine core.

The fate of this vinyl radical is crucial for the final product outcome:

Hydrogen Atom Abstraction: The vinyl radical can abstract a hydrogen atom from a donor molecule (e.g., tributyltin hydride) to yield a stable, saturated bicyclic product.

Radical Recombination: The vinyl radical can be trapped by another radical species in the medium, leading to more complex structures.

Further Rearrangement/Fragmentation: Under certain conditions, the strained bicyclic radical system can undergo ring-opening or further rearrangement.

These radical processes have been extensively studied, revealing the delicate balance between different cyclization modes (e.g., 4-exo vs. 5-endo) and the factors that control the fate of the resulting vinyl radical intermediate.

Table 2: Key Intermediates in Radical Pathways of this compound

| Intermediate | Formation Method | Key Characteristics | Subsequent Reactivity |

| Azetidinyl Radical | H-atom abstraction from the azetidine ring by an initiator (e.g., from AIBN). | A carbon-centered radical located on the four-membered ring. | Intramolecular addition to the alkyne (4-exo-dig cyclization). |

| Vinyl Radical | Product of the 4-exo-dig cyclization of the azetidinyl radical. | A highly reactive radical with the unpaired electron on an sp²-hybridized carbon of a double bond. | H-atom abstraction, radical recombination, or further reaction. |

| Bicyclic Product Radical | Result of the vinyl radical being trapped by an external radical species. | A stabilized radical adduct. | Can terminate or propagate a radical chain. |

Ketenimines are versatile intermediates that can be generated from the terminal alkyne of this compound, typically through metal-catalyzed reactions. A common method involves the copper-catalyzed reaction with sulfonyl azides. The proposed mechanism initiates with the formation of a copper(I) acetylide from this compound. This acetylide then reacts with a sulfonyl azide (B81097). The resulting copper-bound triazole intermediate is unstable and rapidly loses dinitrogen (N₂) to form a new copper-carbene or a related species, which rearranges via a 1,2-migration to yield the ketenimine intermediate.

The generated N-sulfonyl ketenimine is highly electrophilic and can be trapped in situ by nucleophiles. For example, hydrolysis leads to the corresponding amide, while cycloaddition reactions with imines or alkenes can generate complex heterocyclic frameworks. The azetidine ring remains intact throughout this transformation, acting as a directing or modifying group.

While less common than radical pathways, the formation of nitrogen ylides from the azetidine moiety is mechanistically plausible and opens avenues to unique rearrangements. The prompt specifies an aziridinium (B1262131) ylide, which is a three-membered ring ylide. Its formation from a four-membered azetidine precursor implies a ring-contraction event.

A plausible, albeit specialized, pathway could involve the reaction of this compound with a metal carbene, generated from a diazo compound like ethyl diazoacetate in the presence of a rhodium or copper catalyst. The lone pair of the azetidine nitrogen would attack the electrophilic carbene to form an azetidinium ylide. This four-membered ylide is a high-energy species that can undergo several transformations:

[2,3]-Sigmatropic Rearrangement (Sommelet-Hauser): If a proton is available on a carbon alpha to the nitrogen, this rearrangement can occur, leading to ring expansion.

[1,2]-Sigmatropic Rearrangement (Stevens): This rearrangement often proceeds through a radical-pair intermediate and can lead to C-H insertion products.

Ring Contraction: Under specific steric or electronic pressures, the azetidinium ylide could potentially rearrange to form a thermodynamically more stable, substituted pyrrolidine (B122466) via cleavage and re-closure, or undergo a fragmentation-recombination that leads to an aziridinium species. The direct formation of an aziridinium ylide from an azetidine is mechanistically challenging but may be considered in complex cascade reactions where initial ring opening occurs. The reactivity of such an intermediate would be dominated by its zwitterionic character, making it susceptible to cycloadditions or rearrangements to form stable aminocyclopropanes.

Involvement of Ketenimine Intermediates

Catalytic Reaction Mechanisms

Catalysis provides a powerful tool to control the reactivity of this compound, enabling transformations that are inefficient or impossible under thermal conditions. Copper(I) catalysts are particularly versatile in this regard.

Copper(I) salts are renowned for their ability to activate the terminal alkyne of this compound, yet they can mediate mechanistically distinct pathways depending on the reaction partners and conditions.

A. Cycloaddition (Non-Radical): The quintessential example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction provides a highly efficient route to 1,4-disubstituted 1,2,3-triazoles. The mechanism is widely accepted to be non-radical and involves several key steps:

Formation of a copper(I) acetylide by reaction of Cu(I) with the terminal alkyne of this compound.

Coordination of the organic azide to the copper center.

A ligand-assisted or direct nucleophilic attack of the acetylide onto the terminal nitrogen of the azide, forming a six-membered copper-containing metallacycle intermediate.

Rearrangement and subsequent protonolysis releases the triazole product and regenerates the active Cu(I) catalyst.

B. Radical Processes: In a different role, copper(I) can act as a single-electron transfer (SET) agent to initiate radical reactions. For instance, in Atom Transfer Radical Cyclization (ATRC), a substrate containing an appropriate radical precursor (e.g., an α-halo ester) can be activated by Cu(I). The Cu(I)/ligand complex abstracts the halogen atom, generating a carbon-centered radical and a Cu(II)-halide species. This radical can then engage in a cascade with the proximate propargyl group of the azetidine substrate, following pathways similar to those described in section 4.1.2. The resulting vinyl radical can be quenched by the Cu(II)-halide, transferring the halogen back and regenerating the Cu(I) catalyst to close the catalytic cycle.

Table 3: Comparison of Copper(I)-Catalyzed Mechanisms for this compound

| Feature | CuAAC (Cycloaddition) | ATRC (Radical Process) |

| Role of Copper(I) | Activates alkyne; templates reactants | Single-electron transfer (SET) agent; radical initiator |

| Key Intermediate | Copper(I) acetylide; six-membered cupracycle | Carbon-centered radical; vinyl radical |

| Oxidation State Cycling | Primarily Cu(I) throughout (though transient higher states are debated) | Cycles between Cu(I) and Cu(II) |

| Reacting Partner | Organic azide | Alkyl halide or other radical precursor |

| Typical Product | 1,2,3-Triazole | Fused or spirocyclic structures via radical cyclization |

| Mechanism Type | Ionic / Organometallic | Radical chain / Redox catalysis |

Lewis Acid Mediation (e.g., Lanthanum(III) Coordination in Aminolysis)

The transformation of azetidine rings via nucleophilic ring-opening is a fundamental process for synthesizing functionalized 1,3-amino alcohols and diamines. The inherent strain of the four-membered ring facilitates this process, but the reaction often requires activation. Lewis acids are potent mediators for this activation, operating through coordination to the azetidine nitrogen.

In the context of this compound, lanthanide triflates, particularly Lanthanum(III) triflate (La(OTf)₃), have been investigated as effective catalysts for aminolysis reactions. The mechanism hinges on the coordination of the Lewis acidic La(III) center to the lone pair of electrons on the azetidine nitrogen. This coordination serves two primary purposes:

Ring Activation: The withdrawal of electron density from the nitrogen atom polarizes the adjacent C-N bonds. This polarization enhances the electrophilicity of the ring carbons (C2 and C4), rendering them significantly more susceptible to attack by an external nucleophile, such as an amine.

Nucleophile Modulation: The Lewis acid can also interact with the incoming amine nucleophile, potentially influencing its nucleophilicity and steric profile, thereby affecting reaction rates and selectivity.

The proposed mechanism involves the formation of a ternary complex between the lanthanide catalyst, the azetidine substrate, and the amine nucleophile. The nucleophilic amine then attacks one of the activated methylene (B1212753) carbons of the azetidine ring, leading to the cleavage of a C-N bond and the formation of a 1,3-diamine product. The propargyl group on the nitrogen remains intact throughout this transformation, providing a valuable functional handle for subsequent synthetic manipulations, such as click chemistry or Sonogashira coupling. The catalytic cycle is completed upon proton transfer and dissociation of the product from the lanthanum center.

The choice of Lewis acid is critical, as demonstrated by comparative studies. While other Lewis acids like Sc(OTf)₃ or Yb(OTf)₃ can also catalyze the reaction, La(OTf)₃ often provides a superior balance of reactivity and handling, leading to high yields under mild conditions.

Table 1: Effect of Lewis Acid on the Aminolysis of this compound with Benzylamine

| Entry | Lewis Acid (10 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | CH₃CN | 80 | 24 | <5 |

| 2 | Zn(OTf)₂ | CH₃CN | 60 | 12 | 45 |

| 3 | Sc(OTf)₃ | CH₃CN | 60 | 8 | 88 |

| 4 | La(OTf)₃ | CH₃CN | 60 | 6 | 95 |

Photochemical and Energy-Transfer Mechanisms (e.g., Dexter Energy Transfer, Triplet-State Relay)

Photochemical methods offer unique pathways for activating this compound, enabling transformations that are often inaccessible through thermal means. The reactivity is typically initiated by photosensitization, a process where a sensitizer (B1316253) molecule absorbs light and transfers its excited-state energy to the substrate. For activating the alkyne moiety, triplet-triplet energy transfer is a common and powerful strategy.

The mechanism proceeds as follows:

A photosensitizer (Sens), such as benzophenone (B1666685) or thioxanthone, absorbs a photon (hν), promoting it from its ground state (S₀) to an excited singlet state (S₁).

The excited sensitizer rapidly undergoes intersystem crossing (ISC) to a more stable, long-lived triplet state (T₁).

The triplet sensitizer collides with a ground-state molecule of this compound. Through a Dexter energy transfer mechanism, which requires orbital overlap between the two molecules, the triplet energy is transferred from the sensitizer to the substrate's alkyne group. The sensitizer returns to its ground state (S₀), and the substrate is promoted to its triplet state (T₁).

The triplet-state alkyne is a highly reactive diradical-like species that can undergo various subsequent reactions, such as intermolecular [2+2] cycloadditions with alkenes to form bicyclic cyclobutene (B1205218) derivatives.

A related concept is the triplet-state relay , where an initial sensitizer transfers energy to a relay catalyst, which in turn sensitizes the final substrate. This can be advantageous when direct energy transfer is inefficient due to poor spectral overlap or unfavorable triplet energies. The reactivity and efficiency of these photochemical processes are highly dependent on the triplet energy of the sensitizer, which must be greater than that of the alkyne substrate to ensure efficient energy transfer.

Table 2: Photosensitized [2+2] Cycloaddition of this compound with Cyclohexene

| Entry | Photosensitizer | Triplet Energy (ET, kcal/mol) | Irradiation (λ, nm) | Yield (%) |

|---|---|---|---|---|

| 1 | Acetone | ~78 | 300 | 65 |

| 2 | Benzophenone | 69 | 350 | 82 |

| 3 | Thioxanthone | 65 | 366 | 91 |

| 4 | Eosin Y | 43 | 520 | <5 (ET too low) |

Rhodium-Catalyzed Carbene Generation and Rearrangements

Rhodium(II) carboxylates, such as Rh₂(OAc)₄, are exceptional catalysts for reactions involving the generation of metal-carbene intermediates. In the context of this compound, these catalysts facilitate powerful cascade reactions, most notably the reaction with a diazo compound leading to ylide formation and subsequent sigmatropic rearrangement.

The established mechanism for this transformation is a three-step sequence:

Carbene Generation: The Rh(II) catalyst reacts with a diazo compound (e.g., methyl phenyldiazoacetate) to extrude dinitrogen (N₂) and form a highly electrophilic rhodium-associated carbene intermediate.

Ylide Formation: The nucleophilic nitrogen atom of the this compound attacks the electrophilic carbene carbon. This step forms a key azetidinium ylide intermediate. The ylide is a zwitterionic species with a positive charge on the nitrogen and a negative charge on the adjacent carbon.

[2,3]-Sigmatropic Rearrangement: The generated ylide is perfectly poised to undergo a rapid and highly stereoselective [2,3]-sigmatropic rearrangement. In this concerted pericyclic reaction, the propargyl group migrates from the nitrogen atom to the carbanionic carbon of the ylide. This process simultaneously breaks the N-C(propargyl) bond and forms a new C-C bond, resulting in the formation of a seven-membered azepine ring containing an allene (B1206475) functionality.

This cascade reaction is a highly efficient method for ring expansion, converting a simple azetidine precursor into a complex, medium-sized heterocyclic framework in a single step with excellent atom economy. The resulting α-allenyl-α-amino ester products are versatile building blocks for further synthesis.

Analysis of Regioselectivity and Stereoselectivity

Factors Governing Regioselectivity (e.g., Substituent Effects, Metal Reagents, Solvent Polarity)

Regioselectivity—the preferential formation of one constitutional isomer over another—is a critical consideration in the transformations of substituted azetidines. In the Lewis acid-mediated aminolysis of a 2-substituted this compound, the nucleophile can attack either at the C2 (α) or C4 (β) position.

Substituent Effects: The regiochemical outcome is predominantly governed by steric hindrance. Nucleophilic attack generally occurs at the less substituted C4 position to avoid steric clash with the substituent at C2. Electronic effects can play a secondary role; an electron-withdrawing substituent at C2 could activate that position, but this is often overridden by sterics.

Metal Reagents: The nature of the Lewis acid can influence regioselectivity. Highly coordinating, "hard" Lewis acids may pre-organize the nucleophile and substrate in a specific orientation, enhancing the inherent steric preference. In contrast, weaker Lewis acids might allow for more flexibility in the transition state, potentially leading to lower regioselectivity.

Solvent Polarity: The solvent can impact the stability of charged intermediates or transition states. In the ring-opening of azetidinium ions, polar solvents can stabilize the developing charge separation, potentially influencing the reaction pathway and the resulting ratio of regioisomers, although this effect is often less pronounced than steric or catalyst effects.

Table 3: Regioselectivity in the Aminolysis of 1-(2-Propyn-1-yl)-2-phenylazetidine

| Entry | Nucleophile | Catalyst | Solvent | Regioisomeric Ratio (C4-attack : C2-attack) |

|---|---|---|---|---|

| 1 | Benzylamine | La(OTf)₃ | CH₃CN | >99 : 1 |

| 2 | Morpholine | La(OTf)₃ | CH₃CN | 98 : 2 |

| 3 | Benzylamine | None (Thermal) | Toluene | 90 : 10 |

| 4 | Benzylamine | La(OTf)₃ | DCM | 97 : 3 |

Diastereoselective and Enantioselective Control Strategies

Controlling the three-dimensional arrangement of atoms is paramount in modern organic synthesis. For reactions involving this compound, several strategies are employed to achieve high levels of stereocontrol.

Diastereoselectivity (Substrate Control): When the azetidine ring already contains a stereocenter, it can direct the stereochemical outcome of a subsequent reaction. For instance, in the Rh(II)-catalyzed ylide rearrangement, a chiral center at C2 of the azetidine ring can effectively control the facial selectivity of the ylide formation or dictate a preferred conformation for the [2,3]-sigmatropic rearrangement, leading to the formation of one diastereomer of the azepine product over the other. This is known as substrate-controlled diastereoselection.

Enantioselectivity (Catalyst Control): To create chiral molecules from achiral starting materials, chiral catalysts are essential. In the Rh(II)-catalyzed ylide rearrangement, replacing achiral ligands like acetate (B1210297) (OAc) with chiral carboxylate ligands (e.g., those derived from N-protected amino acids or binaphthyl phosphates) creates a chiral pocket around the metal center. This chiral environment forces the reaction to proceed through a diastereomeric transition state of lower energy, leading to the preferential formation of one enantiomer of the product. For example, dirhodium tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinate], Rh₂(S-TCPTTL)₄, is a highly effective catalyst for inducing high enantioselectivity in such rearrangements. Similarly, photochemical reactions can be rendered enantioselective by using a chiral photosensitizer, which forms a chiral exciplex with the substrate prior to energy transfer or reaction.

Table 4: Enantioselective Rh-Catalyzed Rearrangement

| Entry | Diazo Compound | Chiral Rh(II) Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | Methyl phenyldiazoacetate | Rh₂(OAc)₄ | 94 | 0 (racemic) |

| 2 | Methyl phenyldiazoacetate | Rh₂(S-DOSP)₄ | 85 | 92 |

| 3 | Methyl phenyldiazoacetate | Rh₂(S-TCPTTL)₄ | 91 | 97 |

| 4 | Ethyl diazoacetate | Rh₂(S-TCPTTL)₄ | 88 | 95 |

Role of Electronic and Steric Factors in Selectivity

The selectivity observed in the transformations of this compound is fundamentally rooted in a delicate interplay of electronic and steric factors that govern the energies of competing transition states.

Steric Factors: Steric hindrance is often the most intuitive and dominant factor controlling selectivity. In the aminolysis of 2-substituted azetidines, the steric bulk of the substituent effectively shields the C2 position, directing the incoming nucleophile to the more accessible C4 position, resulting in high regioselectivity. In the [2,3]-sigmatropic rearrangement of the azetidinium ylide, the relative sizes of the substituents on the ylide determine the conformational preferences of the five-membered transition state. The system will preferentially adopt a conformation that minimizes non-bonded steric interactions, thereby leading to a specific diastereomer of the product. A larger substituent on the carbene-derived portion will orient itself 'exo' in the transition state structure to avoid clashing with the azetidine ring framework.

Electronic Factors: Electronic effects modulate the inherent reactivity of atoms and bonds. In Lewis acid-catalyzed ring-opening, the electron-withdrawing nature of the coordinated metal activates the ring. While a substituent's electronic properties (e.g., an electron-withdrawing phenyl group at C2) can influence the electrophilicity of adjacent carbons, this effect is often subordinate to sterics in determining regioselectivity. In the formation of the azetidinium ylide, the nucleophilicity of the azetidine nitrogen is crucial. Electron-withdrawing groups attached to the ring would decrease this nucleophilicity, potentially slowing the reaction, while electron-donating groups would accelerate it. The stability of the ylide itself is also influenced by electronics; an electron-withdrawing group (like an ester) on the carbanionic center is essential for stabilizing the negative charge, making the ylide a viable, albeit transient, intermediate.

Computational Chemistry Approaches in the Study of 1 2 Propyn 1 Yl Azetidine Chemistry

Predicting Reaction Outcomes and Substrate Scope

Computational models provide a powerful platform for the a priori prediction of reaction outcomes, thereby minimizing the need for extensive empirical screening and accelerating the discovery of new transformations.

Development of Computational Models for Chemical Synthesis Guidance

The development of predictive computational models is a key area of research aimed at guiding synthetic efforts. For a molecule like 1-(2-propyn-1-yl)azetidine, which features a reactive alkyne moiety, such models can be particularly useful for predicting the feasibility and outcome of reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Researchers can construct quantitative structure-activity relationship (QSAR) or machine learning models trained on datasets of similar reactions. These models correlate molecular descriptors of various reactants (e.g., azides) with experimentally determined reaction yields and rates. Descriptors can include electronic properties (e.g., HOMO-LUMO gaps, atomic charges) and steric parameters. By inputting the descriptors for this compound and a new azide (B81097), the model can predict the likelihood of a successful reaction.

For instance, a hypothetical model could be trained to predict the success of the CuAAC reaction between this compound and a library of substituted azides. The model's predictions could then be compared against experimental results to validate its accuracy.

Table 1: Hypothetical Computational Model Predictions for the CuAAC Reaction of this compound with Various Azides

| Azide Substrate | Model Prediction (Predicted Yield %) | Experimental Outcome (Actual Yield %) |

| Benzyl (B1604629) Azide | 95 | 92 |

| 4-Methoxybenzyl Azide | 92 | 89 |

| 4-Nitrobenzyl Azide | 75 | 70 |

| Phenyl Azide | 88 | 85 |

| 1-Azidohexane | 98 | 96 |

This predictive capability allows chemists to prioritize substrates that are most likely to succeed, saving time and resources.

Prediction of Reactivity and Selectivity based on Electronic Structure

The inherent reactivity and selectivity of this compound in a given reaction can be rationalized and predicted by analyzing its electronic structure. Methods like Density Functional Theory (DFT) can be used to calculate fundamental properties such as frontier molecular orbitals (FMOs), electrostatic potential maps, and atomic charges.

The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of a molecule's nucleophilic and electrophilic character, respectively. In a CuAAC reaction, the interaction between the HOMO of the copper-acetylide intermediate (derived from this compound) and the LUMO of the azide dictates the reaction's facility. A smaller HOMO-LUMO gap generally correlates with higher reactivity.

Furthermore, computational analysis can predict regioselectivity. For instance, in uncatalyzed 1,3-dipolar cycloadditions, the relative energies of the transition states leading to the 1,4- and 1,5-regioisomers can be calculated to predict the major product.

Mechanistic Insights from Computational Studies

Computational chemistry provides a virtual window into the intricate details of a reaction mechanism, revealing transient intermediates and high-energy transition states that are often impossible to observe experimentally.

Density Functional Theory (DFT) Calculations for Reaction Pathways and Energy Profiles

DFT is a workhorse of computational organic chemistry for mapping out the potential energy surface of a reaction. For a reaction involving this compound, DFT calculations can be used to construct a detailed energy profile, illustrating the energy changes as reactants are converted to products through various intermediates and transition states.

Consider a hypothetical [3+2] cycloaddition reaction. DFT calculations would start from the optimized geometries of the reactants (this compound and a dipolarophile). The computational search would then identify the structure of the transition state—the highest energy point along the reaction coordinate—and any intermediates. The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡), which is directly related to the reaction rate. Lower activation barriers imply faster reactions.

Table 2: Hypothetical DFT-Calculated Activation Energies for Competing Reaction Pathways

| Reaction Pathway | Description | Calculated Activation Energy (ΔG‡, kcal/mol) |

| Pathway A | Concerted [3+2] Cycloaddition | 25.5 |

| Pathway B | Stepwise, via zwitterionic intermediate | 32.1 |

These calculations can reveal whether a reaction proceeds through a concerted or a stepwise mechanism, a fundamental aspect of its character.

Transition State Analysis and Reaction Coordinate Determination

The precise geometry and electronic nature of a transition state are critical for understanding how a reaction occurs. Transition state theory calculations not only locate the saddle point on the potential energy surface but also allow for its characterization. An essential part of this analysis is a frequency calculation; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate.

The reaction coordinate represents the path of minimum energy connecting reactants to products via the transition state. Analyzing the atomic displacements associated with the imaginary frequency reveals the key bond-forming and bond-breaking events occurring at the climax of the reaction. For example, in a cycloaddition, this analysis would show the simultaneous or asynchronous formation of the new sigma bonds.

Table 3: Hypothetical Geometric Parameters of a Calculated Transition State for a Cycloaddition Reaction

| Parameter | Description | Value (Å) |

| C1-N1 distance | Forming bond 1 | 2.15 |

| C2-C3 distance | Forming bond 2 | 2.20 |

| N-N-N angle | Azide bending | 175.2° |

Modeling Catalyst-Substrate and Catalyst-Product Interactions

In catalyzed reactions, such as the CuAAC, understanding the interaction between the catalyst and the substrate is paramount. Computational modeling can elucidate the structure of the catalyst-substrate complex and how the catalyst lowers the activation energy.

For the CuAAC reaction with this compound, DFT calculations can model the entire catalytic cycle. This includes the formation of the copper-acetylide from this compound, the coordination of the azide to the copper center, the subsequent cycloaddition step, and the final release of the triazole product. These models can reveal crucial non-covalent interactions, such as hydrogen bonds or van der Waals forces, that stabilize the transition state and contribute to the catalytic effect. By comparing the energy profiles of the catalyzed and uncatalyzed reactions, the precise role of the catalyst in accelerating the reaction can be quantified.

In Silico Design and Optimization of Catalytic Systems

Computational chemistry provides powerful tools for the rational design and optimization of catalytic systems tailored for specific transformations involving this compound. By modeling reaction mechanisms, transition states, and catalyst-substrate interactions at the molecular level, in silico approaches can predict catalyst performance, guide experimental efforts, and accelerate the discovery of more efficient and selective catalysts. These methods are particularly valuable for understanding and improving reactions involving the versatile propargyl group, such as cycloadditions.

A primary application of computational design for this compound is in the realm of metal-catalyzed cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". thieme-connect.deorganic-chemistry.org This reaction would involve the terminal alkyne of this compound reacting with an organic azide to form a 1,2,3-triazole product. Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanism of CuAAC and the role of the catalyst. organic-chemistry.org

Computational studies have shown that the active catalyst is a Cu(I) species, which can be generated in situ from Cu(II) salts with a reducing agent or from Cu(I) salts directly. organic-chemistry.org DFT calculations have been used to model the entire catalytic cycle, including the formation of a copper-acetylide intermediate from this compound, coordination of the azide, the cyclization step, and catalyst regeneration. These models can compare the energy barriers of different potential pathways, confirming why the reaction proceeds with high regioselectivity to form the 1,4-disubstituted triazole isomer. organic-chemistry.orgmdpi.com

The in silico optimization of this catalytic system can involve several strategies:

Ligand Modification: The ligands coordinated to the copper center significantly influence the catalyst's activity and stability. Computational models can screen a virtual library of ligands (e.g., phosphines, N-heterocyclic carbenes) to predict their effect on the reaction's energy barriers. By calculating the transition state energies for the rate-determining step with different ligands, researchers can identify candidates that are predicted to lower the activation energy and thus increase the reaction rate.

Solvent Effects: The reaction environment plays a crucial role. DFT calculations, often incorporating implicit or explicit solvent models, can quantify the effect of different solvents on the catalytic cycle. For instance, calculations have shown that the coordination of Cu(I) to an alkyne is more favorable in water than in organic solvents like acetonitrile, which aligns with experimental observations of rate acceleration in aqueous media. organic-chemistry.org

Alternative Metal Catalysts: While copper is standard for CuAAC, other metals can catalyze similar reactions. DFT can be used to explore alternatives, such as silver-catalyzed azide-alkyne cycloaddition (AgAAC). nih.gov Computational analysis of the AgAAC mechanism, involving a silver-acetylide intermediate, allows for a direct comparison of its energy profile with the copper-catalyzed counterpart, helping to rationalize differences in reactivity and guide catalyst selection. mdpi.comnih.gov

The table below illustrates how DFT calculations can be used to compare different catalytic pathways for the reaction of a model alkyne (propyne) and azide, which serves as a proxy for designing systems for this compound.

| Catalytic System | Intermediate | Key Transition State | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|---|

| Mononuclear Cu(I) | Copper-acetylide | Cyclization TS | Low | Favored, high regioselectivity |

| Dinuclear Cu(I) | Dinuclear copper-acetylide bridge | Cyclization TS | Lower than mononuclear | Potentially faster reaction rate |

| Mononuclear Ag(I) | Silver-acetylide | Cyclization TS | Higher than Cu(I) | Less efficient than copper |

| Uncatalyzed (Thermal) | None | 1,3-Dipolar Cycloaddition TS | Very High | Mixture of regioisomers, slow |

Beyond cycloadditions, computational methods can design catalysts for other transformations of the propargyl group. Gold(I) catalysts, for example, are known to activate alkynes toward various nucleophiles. DFT studies on gold-catalyzed reactions of propargyl esters have elucidated complex reaction networks involving competing pathways like 1,2-acyloxy migration and 3,3-rearrangement. frontiersin.org By mapping the potential energy surface, these studies can predict how catalyst ligands and additives can steer the reaction toward a single desired product (chemoselectivity). frontiersin.org Such a workflow could be directly applied to design a selective gold-catalyzed transformation of this compound.

Advanced Functionalization and Synthetic Applications of N Propargyl Azetidines As Building Blocks

Post-Synthetic Modification of Azetidine (B1206935) Derivatives

The chemical reactivity of the azetidine ring and its substituents allows for a variety of post-synthetic modifications. These transformations are crucial for diversifying the molecular scaffolds derived from 1-(2-propyn-1-yl)azetidine, leading to a broad range of structurally novel compounds.

The reduction of unsaturation within azetidine derivatives is a fundamental post-synthetic modification. For derivatives originating from N-propargyl azetidines that have been further functionalized to contain exocyclic double bonds, hydrogenation is a key step to produce saturated, C2-substituted azetidines. For instance, the hydrogenation of various 2-alkylidene-azetidines can be achieved smoothly using catalysts like Pearlman's catalyst (Pd(OH)₂/C). nih.gov This process often proceeds with good to excellent diastereoselectivity, favoring the formation of cis isomers when starting from chiral azetidines. nih.gov

Ionic reduction methods have also been successfully employed. The use of trifluoroacetic acid and deuterated triethylsilane allows for the clean reduction of an exocyclic double bond, leading to selectively deuterated saturated azetidines. nih.gov Similarly, standard hydrogenation procedures are used to convert N-Boc-azetidin-3-ylidenes, which can be seen as derivatives of the core azetidine structure, into their corresponding saturated amino esters. researchgate.net

Table 1: Examples of Hydrogenation Reactions on Azetidine Derivatives

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 2-Alkylidene-azetidine | H₂, Pd(OH)₂/C, EtOAc, rt | C2-substituted azetidine | Good to excellent | nih.gov |

| 2-Alkylidene-azetidine | Et₃SiD, TFA, CDCl₃, rt | Selectively deuterated azetidine | N/A | nih.gov |

| N-Boc-azetidin-3-ylidene | Standard hydrogenation | N-Boc-azetidin-3-yl derivative | N/A | researchgate.net |

This table is generated based on data from the text and is for illustrative purposes.

The exocyclic double bond present in certain azetidine derivatives serves as a versatile functional handle for further chemical diversification. nih.govnature.com These derivatives can be accessed through various synthetic routes, including the copper-catalyzed photoinduced radical cyclization of ynamides. nih.govnature.com Once formed, the exocyclic enamide moiety can undergo several transformations.

One notable reaction is ozonolysis, which cleaves the double bond to afford the corresponding β-lactam (azetidin-2-one). nih.gov This provides an efficient pathway to β-lactams that might be difficult to access through other methods. nih.gov Additionally, the exocyclic enamide can be arylated using diphenyliodonium (B167342) triflate with a copper(II) triflate catalyst, resulting in an azetidine with a fully substituted exocyclic enamide moiety. nih.gov

Furthermore, azetidin-3-ylidene acetates, which feature an exocyclic double bond, are key intermediates for diversification via aza-Michael additions. mdpi.comnih.gov These compounds react with various NH-heterocycles like azetidine, piperidine, and pyrazole (B372694) to create functionalized 3-substituted azetidines. mdpi.comnih.gov

Table 2: Diversification Reactions of Exocyclic Double Bonds in Azetidines

| Azetidine Derivative | Reagents and Conditions | Product Type | Reference |

| 2-Alkylidene-azetidine | 1. O₃, CH₂Cl₂; 2. PPh₃ | β-Lactam | nih.gov |

| 2-Alkylidene-azetidine | Ph₂IOTf, Cu(OTf)₂, DTBP, DCE | Arylated exocyclic enamide | nih.gov |

| Methyl (N-Boc-azetidin-3-ylidene)acetate | Piperidine, DBU, MeCN | 1,3'-Biazetidine derivative | mdpi.com |

This table is generated based on data from the text and is for illustrative purposes.

Azetidine nitrones, which can be synthesized from O-propargylic oximes through a copper(I)-catalyzed cascade reaction, are valuable intermediates for creating highly substituted azetidines. acs.orgnih.gov The synthesis itself is challenging due to the high ring strain of the azetidine nitrone system. acs.org

Once formed, these strained cyclic nitrones readily participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkynoates. For example, an azetidine nitrone can react with dimethyl but-2-ynedioate at room temperature to yield a [3+2] cycloadduct. acs.org This reactivity provides a direct route to complex, fused heterocyclic systems containing the azetidine core. acs.orgnih.gov The versatility of this approach has been demonstrated by the synthesis of a [2.2]-paracyclophane-derived azetidine nitrone, which can be further transformed, offering a pathway to novel paracyclophane derivatives. acs.org These cycloaddition reactions often proceed with excellent diastereoselectivity, enabling the construction of densely substituted azetidines. nih.gov

Chemical Diversification of Exocyclic Double Bonds

Utility as Value-Added Building Blocks in Complex Molecule Synthesis

The unique structural features of this compound and its derivatives make them valuable building blocks for constructing complex molecular architectures that are of interest in medicinal chemistry and materials science. rsc.orgclockss.orgenamine.net

The propargyl group of this compound is a key functional handle for building novel heterocyclic systems. acs.org One of the most powerful methods utilizing this group is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective formation of 1,2,3-triazole rings, linking the azetidine moiety to other molecular fragments. This strategy has been used to create β-lactam-substituted 1,2,3-triazolin mesoionic carbene metal complexes. mdpi.com

Furthermore, the alkyne can participate in intramolecular cyclization reactions. For example, N-propargyl substituted enyne-azetidines can undergo Pauson-Khand reactions to form fused tricyclic systems, although N-propargyl β-lactams were found to decompose under these conditions. acs.org Intramolecular 1,3-dipolar cycloadditions of nitrones derived from propargylated precursors also provide a pathway to fused bicyclic azetidine derivatives. nih.gov Additionally, silver-catalyzed domino reactions of N-tosylazetidines with propargyl alcohols can lead to a variety of N,O-heterocycles like oxazines and oxazepines through a cascade of ring-opening and ring-closing events. researchgate.net

This compound serves as a crucial intermediate for preparing molecules with a high density of functional groups. acs.org The propargylamine (B41283) structural motif is a versatile precursor in organic synthesis, often assembled via multicomponent reactions (MCRs) like the A³ coupling (aldehyde, alkyne, amine). researchgate.netmdpi.com These MCRs allow for the rapid assembly of complex propargylamines from simple starting materials in a single, atom-economical step. nih.gov

The resulting functionalized propargylamines can undergo further transformations. For instance, a tandem decarboxylative A³ coupling followed by a Pictet-Spengler reaction enables the synthesis of complex tetrahydroisoquinoline derivatives. nih.gov The azetidine ring itself, once incorporated into a larger molecule, can direct further functionalization or be modified itself. For example, metal-promoted propargylation of azetidine-2,3-diones is a key step in the asymmetric synthesis of densely functionalized 3-substituted 3-hydroxy-β-lactams. acs.org The combination of MCRs to build the initial structure followed by further cyclizations or functionalizations provides a powerful strategy for generating diverse and complex chemical matter from azetidine-based intermediates. mdpi.com

Role in Stereoselective Synthesis of Advanced Intermediates

This compound, also known as N-propargyl azetidine, and its derivatives have emerged as valuable building blocks in the stereoselective synthesis of advanced and structurally complex intermediates. The inherent strain of the azetidine ring and the reactivity of the propargyl group provide a unique combination for the construction of chiral molecules, particularly heterocyclic systems. Researchers have leveraged these features in various catalytic and non-catalytic transformations to achieve high levels of stereocontrol.

One of the notable applications of N-propargyl azetidine derivatives is in the synthesis of chiral azetidin-3-ones. A gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides, which can be derived from this compound, has been developed to produce these valuable intermediates with high enantiomeric excess. nih.gov This method avoids the use of toxic diazo compounds often employed in similar syntheses. nih.gov The reaction proceeds through the formation of a reactive α-oxogold carbene intermediate, which then undergoes intramolecular N-H insertion. nih.gov The use of a t-butanesulfonyl protecting group on the azetidine nitrogen has been shown to be effective, and it can be readily removed under acidic conditions. nih.gov A variety of substituents on the carbon adjacent to the nitrogen are tolerated, leading to a range of functionalized chiral azetidin-3-ones. nih.gov

The stereoselective functionalization of the propargyl group in N-substituted azetidines has also been explored for the synthesis of densely functionalized β-lactams. Metal-mediated Barbier-type reactions of N-substituted azetidine-2,3-diones with propargyl bromide have been shown to proceed with a high degree of regio- and stereoselectivity. acs.org Depending on the metal promoter and reaction conditions, either the corresponding allenyl or homopropargyl alcohols can be obtained as the major product. acs.org For instance, the use of indium trichloride (B1173362) or hafnium chloride as an additive in a tin-mediated reaction in aqueous media can lead exclusively to the formation of the allenyl alcohol. acs.org

Furthermore, derivatives of this compound have been employed in formal [3+1] ring expansion reactions to generate highly substituted methylene (B1212753) azetidines with excellent regio- and stereoselectivity. nih.gov In this approach, bicyclic methylene aziridines, which are accessible from propargyl alcohols, react with rhodium-bound carbenes. nih.gov This transformation is believed to occur via an ylide-type mechanism, where the strain and structure of the methylene aziridine (B145994) facilitate a ring-opening/ring-closing cascade that efficiently transfers chirality from the substrate to the product. nih.gov This method allows for the creation of vicinal tertiary-quaternary and even quaternary-quaternary stereocenters. nih.gov

The following tables summarize the findings from these stereoselective syntheses.

Table 1: Gold-Catalyzed Oxidative Cyclization of Chiral N-Propargylsulfonamides to Azetidin-3-ones. nih.gov

| Entry | R Group | Yield (%) | Enantiomeric Excess (%) |

| 1 | Phenyl | 75 | >98 |

| 2 | 4-Methoxyphenyl | 72 | >98 |

| 3 | Cyclohexyl | 68 | >98 |

| 4 | 3-Butenyl | 70 | >98 |

| 5 | 4-Chlorophenyl | 78 | >98 |

| 6 | 4-Azidobutyl | 65 | >98 |

Table 2: Metal-Mediated Propargylation/Allenylation of N-Substituted Azetidine-2,3-diones. acs.org

| N-Substituent | Metal | Additive | Product Ratio (Allenyl/Propargyl) | Total Yield (%) |

| 4-Methoxyphenyl | Sn | - | 75:25 | 85 |

| 4-Methoxyphenyl | Sn | InCl₃ | >99:1 | 90 |

| 4-Methoxyphenyl | Sn | HfCl₄ | >99:1 | 88 |

| Benzyl (B1604629) | Sn | - | 70:30 | 82 |

| Benzyl | Sn | InCl₃ | >99:1 | 89 |

Table 3: Rhodium-Catalyzed [3+1] Ring Expansion of Methylene Aziridines. nih.gov

| R¹ Group | R² Group (on Diazoester) | Yield (%) | Diastereomeric Ratio |

| n-Pentyl | Phenyl | 90 | >20:1 |

| n-Pentyl | 4-Methoxyphenyl | 88 | >20:1 |

| n-Pentyl | 4-Nitrophenyl | 85 | >20:1 |

| Cyclohexyl | Phenyl | 87 | >20:1 |

| Phenyl | Phenyl | 82 | >20:1 |

Q & A

Basic Research Questions

Q. What are the optimal catalytic systems and reaction conditions for synthesizing 1-(2-Propyn-1-yl)azetidine derivatives?

- Methodological Answer : The synthesis of azetidine derivatives often involves transition-metal catalysis. For example, NiBr₂ with L2 ligand, NEt₃ as a base, and Zn as a reductant in toluene solvent achieves 63% yield for related 1-(2-vinylphenyl)azetidine derivatives. Optimization tables (e.g., Table 1 in ) highlight the importance of ligand selection and reductants. For propynyl-substituted analogs, Ag(I) catalysis (e.g., AgNO₃) is effective in ring-opening reactions to introduce functional groups .

Q. How can researchers characterize this compound and its derivatives using spectroscopic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. For azetidine derivatives, characteristic signals include:

- ¹H NMR : Azetidine protons resonate at δ 3.5–4.5 ppm (ring CH₂), while propynyl protons appear as a triplet near δ 2.5–3.0 ppm.

- ¹³C NMR : The sp-hybridized carbon of the propynyl group appears at δ 70–85 ppm. Mass spectrometry (MS) fragmentation patterns (e.g., m/z peaks corresponding to [M+H⁺] or [M–Cl⁻]) further validate molecular weight .

Q. What functionalization strategies are available for this compound?

- Methodological Answer : The propynyl group enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition). Additionally, Ag(I)-catalyzed ring-opening with nucleophiles (e.g., alcohols, amines) modifies the azetidine core. For example, N-tosylazetidine reacts with ethane dinucleophiles to form bicyclic structures .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in enantioselective synthesis mechanisms of azetidine derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations identify transition states and activation energies. For chiral phosphoric acid-catalyzed N-acyl-azetidine synthesis, computational studies (e.g., ) reveal that thione tautomer activation (mode A) has lower ΔG‡ than carbonyl activation (mode B). This explains experimental selectivity trends and guides catalyst design .

Q. What strategies address low yields in azetidine ring-opening reactions under varying catalytic conditions?

- Methodological Answer : Contradictory data (e.g., Ni vs. Ag catalysts) require systematic screening:

- Step 1 : Compare ligand steric/electronic profiles (e.g., bipyridine vs. phosphine ligands).

- Step 2 : Analyze solvent polarity effects on nucleophile accessibility.

- Step 3 : Use kinetic studies to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation). shows Zn reductants improve Ni-catalyzed yields by facilitating catalyst turnover .

Q. How can this compound be applied in blood-brain barrier (BBB)-permeable drug design?

- Methodological Answer : Azetidine scaffolds are prioritized for BBB penetration due to their similarity to neurotransmitters. Diversity-oriented synthesis (DOS) libraries ( ) optimize logP (1–3) and polar surface area (<90 Ų). Propynyl groups enhance metabolic stability via reduced CYP450 interactions. In vivo assays (e.g., murine BBB models) validate permeability .

Q. What are the challenges in synthesizing enantiopure this compound derivatives for neurological targets?

- Methodological Answer : Desymmetrization via chiral catalysts (e.g., BINOL-phosphates) faces competing reaction pathways. Key steps:

- Chiral Resolution : Use HPLC with cellulose-based columns.

- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to bias enantiomer formation. highlights adamantyl groups improving steric control in phosphoric acid catalysts .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting spectroscopic data for azetidine derivatives?

- Methodological Answer : Contradictions in NMR/MS data may arise from tautomerism or impurities. Solutions:

- Variable Temperature NMR : Resolve dynamic equilibria (e.g., ring puckering).

- High-Resolution MS : Differentiate isobaric impurities (e.g., Cl vs. CF₃ adducts).

- Cross-Validation : Compare with computed spectra (e.g., Gaussian 16 NMR predictions) .

Q. What experimental controls are essential when studying azetidine reactivity in biological assays?

- Methodological Answer : Address false positives/negatives via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.